molecular formula C8H6F4N2O B8331306 2-Fluoro-6-trifluoromethylbenzamidoxime

2-Fluoro-6-trifluoromethylbenzamidoxime

Cat. No. B8331306
M. Wt: 222.14 g/mol
InChI Key: FMOHILHXPAVOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-trifluoromethylbenzamidoxime is a useful research compound. Its molecular formula is C8H6F4N2O and its molecular weight is 222.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-trifluoromethylbenzamidoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-trifluoromethylbenzamidoxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-6-trifluoromethylbenzamidoxime

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

2-fluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H6F4N2O/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14-15/h1-3,15H,(H2,13,14)

InChI Key

FMOHILHXPAVOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=NO)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 540 ml of methanol was dissolved 58.8 g of hydroxylamine hydrochloride and to the solution was added 160 ml of aqueous solution of sodium carbonate containing 49.4 g thereof. 40 g of 2-fluoro-6-trifluoromethylbenzonitrile was added thereto at room temperature with stirring, and then further stirred 3 hours at 60° C. After removing the solvent methanol by distillation from the solution, the solution was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and it was concentrated under reduced pressure, thereby obtaining crude crystals. The crystals were then added with 200 ml of 3N aqueous solution of hydrochloric acid and thoroughly stirred, then the insoluble substance resulted in the solution was removed by filtration. The filtrate was then neutralized with 10% aqueous solution of sodium hydroxide under cooling and then extracted again with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solution was concentrated under reduced pressure to obtain 26.6 g of the objective compound. m.p. 155-157° C.
[Compound]
Name
aqueous solution
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58.8 g
Type
reactant
Reaction Step Four
Quantity
540 mL
Type
solvent
Reaction Step Four

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